molecular formula C4H5ClF2 B1422724 4-Chloro-1,1-difluorobut-1-ene CAS No. 1346521-43-4

4-Chloro-1,1-difluorobut-1-ene

Cat. No. B1422724
M. Wt: 126.53 g/mol
InChI Key: HFOJHYWCUHUJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-1,1-difluorobut-1-ene is C4H5ClF2 . Its molecular weight is 126.53200 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-1,1-difluorobut-1-ene are not detailed in the search results, it is known to be highly reactive and can easily polymerize to form a viscous liquid or solid.


Physical And Chemical Properties Analysis

4-Chloro-1,1-difluorobut-1-ene has a boiling point of -21°C, a melting point of -131°C, and a vapor pressure of 4200 mm Hg at 25°C. It is highly reactive and easily polymerizes to form a viscous liquid or solid.

Scientific Research Applications

1. Atmospheric Chemistry

  • Application : The compound is used in the study of atmospheric reactions, specifically with O3, OH, NO3, and Cl .
  • Method : The reactions were investigated in a 100-L Teflon reaction chamber equipped with a gas chromatography-flame ionization detector (GC-FID). The absolute rate method was used for the reaction with O3 while the relative rate method was used for reactions with OH, NO3, and Cl .
  • Results : The rate constants obtained at room temperature (298±2 K) and atmospheric pressure were: (3.96±0.43)×10−18, (2.63±0.96)×10−11, (4.48±1.23)×10−15, and (2.35±0.90)×10−10 cm3 molecule−1 s−1, for reactions with O3, OH, NO3, and Cl, respectively. The main loss process for 4-Chloro-1,1-difluorobut-1-ene was found to be the reaction with OH .

2. Antibacterial Activity

  • Application : 4-Chloro-1,1-difluorobut-1-ene is used in the synthesis of Schiff base ligand, which is then used to create metal (II) complexes that have antibacterial properties .
  • Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were synthesized in a methanolic medium .
  • Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

3. Laboratory Chemicals

  • Application : 4-Chloro-1,1-difluorobut-1-ene is used as a laboratory chemical in various scientific research and development processes .
  • Method : The specific method of application varies depending on the particular experiment or procedure being conducted .
  • Results : The outcomes and results also vary based on the specific use case .

4. Advanced Battery Science and Technology

  • Application : This compound is used in the research and development of advanced battery technologies .
  • Method : The specific methods of application are not detailed, but it’s likely used in the synthesis or testing of new battery materials .
  • Results : The specific results are not provided, but the use of this compound in such research suggests it may play a role in improving battery performance .

5. Laboratory Chemicals

  • Application : 4-Chloro-1,1-difluorobut-1-ene is used as a laboratory chemical in various scientific research and development processes .
  • Method : The specific method of application varies depending on the particular experiment or procedure being conducted .
  • Results : The outcomes and results also vary based on the specific use case .

6. Advanced Battery Science and Technology

  • Application : This compound is used in the research and development of advanced battery technologies .
  • Method : The specific methods of application are not detailed, but it’s likely used in the synthesis or testing of new battery materials .
  • Results : The specific results are not provided, but the use of this compound in such research suggests it may play a role in improving battery performance .

Safety And Hazards

4-Chloro-1,1-difluorobut-1-ene is a hazardous chemical. It is harmful if swallowed and causes skin and eye irritation . It should not be released into the environment . Safety measures include washing thoroughly after handling, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-1,1-difluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2/c5-3-1-2-4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJHYWCUHUJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707318
Record name 4-Chloro-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,1-difluorobut-1-ene

CAS RN

1346521-43-4
Record name 4-Chloro-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1,1-difluorobut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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